molecular formula C15H17NO3 B1299394 [3-(2,2-Dimethyl-propionyl)-indol-1-yl]-acetic acid CAS No. 842964-33-4

[3-(2,2-Dimethyl-propionyl)-indol-1-yl]-acetic acid

Cat. No.: B1299394
CAS No.: 842964-33-4
M. Wt: 259.3 g/mol
InChI Key: KWHJLJIDMPOHHZ-UHFFFAOYSA-N
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Description

[3-(2,2-Dimethyl-propionyl)-indol-1-yl]-acetic acid: is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules:

Biology:

    Biological Studies: The compound is used in studies to understand the biological activities of indole derivatives, including their interactions with enzymes and receptors.

Medicine:

    Drug Development: Due to its unique structure, the compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry:

    Chemical Manufacturing: The compound is used as an intermediate in the production of various chemicals and materials.

Safety and Hazards

The safety information available indicates that “[3-(2,2-Dimethyl-propionyl)-indol-1-yl]-acetic acid” may be an irritant . Further safety and hazard information should be available in the compound’s Material Safety Data Sheet (MSDS).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(2,2-Dimethyl-propionyl)-indol-1-yl]-acetic acid typically involves the following steps:

    Fischer Indole Synthesis: This method is used to construct the indole core. It involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.

    Acylation: The indole core is then acylated with 2,2-dimethyl-propionyl chloride in the presence of a base such as pyridine or triethylamine to introduce the 2,2-dimethyl-propionyl group.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the indole core, such as reducing the acetic acid moiety to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products:

    Oxidation: Oxidized derivatives of the indole core.

    Reduction: Reduced forms of the acetic acid moiety.

    Substitution: Various substituted indole derivatives.

Comparison with Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.

    Indole-3-butyric acid: Another plant hormone with a butyric acid moiety instead of acetic acid.

    2,3-Dimethylindole: A simpler indole derivative with methyl groups at positions 2 and 3.

Uniqueness:

    Structural Features: The presence of the 2,2-dimethyl-propionyl group and the acetic acid moiety makes [3-(2,2-Dimethyl-propionyl)-indol-1-yl]-acetic acid unique compared to other indole derivatives.

    Biological Activity: The specific substitutions on the indole core can lead to distinct biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[3-(2,2-dimethylpropanoyl)indol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-15(2,3)14(19)11-8-16(9-13(17)18)12-7-5-4-6-10(11)12/h4-8H,9H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHJLJIDMPOHHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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